molecular formula C15H11ClN2O2 B11844368 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-17-9

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11844368
CAS No.: 61680-17-9
M. Wt: 286.71 g/mol
InChI Key: IEZSAVNEXQELLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a chlorine atom at the 7-position and a para-tolyl group at the 3-position. This structural motif is pivotal in medicinal chemistry due to its resemblance to bioactive scaffolds like uracil and its derivatives. The chlorine atom enhances electrophilicity and bioavailability, while the p-tolyl group contributes to hydrophobic interactions with target proteins, as observed in enzyme inhibition studies .

Quinazoline-2,4-diones are traditionally synthesized via anthranilic acid derivatives and toxic reagents like phosgene or chlorosulfonyl isocyanate . However, modern approaches emphasize greener methods, such as palladium-catalyzed carbonylation or CO₂ utilization, though the specific synthesis route for this compound remains undisclosed in the provided evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61680-17-9

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

7-chloro-3-(4-methylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H11ClN2O2/c1-9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

IEZSAVNEXQELLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a urea intermediate (methyl N-(p-tolylcarbamoyl)-4-chloroanthranilate), which undergoes intramolecular cyclization to yield the quinazoline-2,4-dione core. Key challenges include achieving complete cyclization and minimizing residual intermediates. The patent highlights that substoichiometric triethylamine (0.1–0.3 equiv) accelerates cyclization but requires elevated temperatures (90–110°C) and extended reaction times (2–4 hours). Incomplete cyclization observed in initial attempts underscores the need for precise stoichiometric control and solvent selection.

Table 1: Optimization Parameters for Traditional Cyclization

ParameterOptimal ConditionYield (%)Limitations
Catalyst (Triethylamine)0.2 equiv65–70Residual urea intermediate (5–10%)
Temperature90°CEnergy-intensive
SolventXyleneHigh boiling point, hazardous
Reaction Time3 hoursSlow kinetics

Condensation of Isatoic Anhydrides with Amines

A modern alternative, reported by Wiriya et al., employs isatoic anhydride as a starting material for the one-pot synthesis of N3-substituted quinazoline-2,4-diones. For the target compound, 7-chloroisatoic anhydride reacts with p-toluidine in the presence of triphenylphosphine-iodine (Ph3P-I2), facilitating C-4 amination followed by cyclization. This method eliminates the need for external carbonylating agents and operates under mild conditions.

Mechanistic Insights

The reaction initiates with nucleophilic attack by p-toluidine at the C-4 position of isatoic anhydride, forming a transient amide intermediate. Ph3P-I2 mediates the cleavage of the anhydride ring, promoting rearrangement and cyclization to yield the quinazoline-2,4-dione. The method achieves yields of 75–85% within 6–8 hours at 80°C, with excellent functional group tolerance for electron-donating and withdrawing substituents.

Table 2: Performance of Ph3P-I2-Mediated Condensation

ParameterConditionOutcome
Catalyst Loading10 mol% Ph3P-I282% yield
Temperature80°CComplete conversion in 6h
SolventDMFHigh solubility
ScalabilityUp to 50 mmolConsistent yield

Eco-Efficient One-Pot Synthesis Using Potassium Cyanate

An environmentally sustainable method, developed by J-Stage researchers, utilizes potassium cyanate (KOCN) in water to synthesize quinazoline-2,4-diones. Starting with 4-chloro-2-aminobenzoic acid, the protocol involves urea formation with KOCN, cyclization using NaOH, and acidification with HCl—all in a single pot. This approach avoids organic solvents, reduces waste, and achieves near-quantitative yields.

Key Advantages and Procedure

  • Urea Formation : 4-Chloro-2-aminobenzoic acid reacts with KOCN in water at 25°C for 6 hours, forming 4-chloro-2-ureidobenzoic acid.

  • Cyclization : Addition of NaOH (4 equiv) induces cyclization to the monosodium salt of benzoylene urea.

  • Acidification : HCl treatment precipitates this compound, which is isolated by filtration.

This method’s scalability was demonstrated at the kilogram scale, with a 98% isolated yield and >99% purity by HPLC.

Table 3: Eco-Efficient Synthesis Metrics

MetricValue
Reaction Temperature25°C (ambient)
SolventWater
Waste GeneratedAqueous filtrate only
Scalability1 kg scale validated

Comparative Analysis of Synthetic Methods

The choice of method depends on priorities such as yield, sustainability, and operational simplicity.

Table 4: Method Comparison

MethodYield (%)SustainabilityScalabilityCost Efficiency
Traditional Cyclization65–70LowModerateModerate
Ph3P-I2 Condensation75–85ModerateHighHigh
Eco-Efficient One-Pot95–98HighHighLow
  • Traditional Cyclization : Suitable for small-scale synthesis but limited by hazardous solvents and moderate yields.

  • Ph3P-I2 Condensation : Offers high yields and functional flexibility but requires iodinated reagents.

  • Eco-Efficient One-Pot : Ideal for industrial applications due to minimal waste and high scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline oxides.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazolines with different functional groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione, as antibacterial agents. A notable investigation involved the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives aimed at inhibiting bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial replication. These derivatives were tested against both Gram-positive and Gram-negative bacterial strains.

Case Study: Antibacterial Screening

  • Methodology : The Agar well diffusion method was employed to assess the antimicrobial activity.
  • Findings : Compounds derived from the quinazoline scaffold demonstrated moderate antibacterial activity. For instance, certain derivatives exhibited inhibition zones surpassing standard drugs like ampicillin against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .
CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
Compound 131175E. coli
Compound 151280S. aureus

Antihypertensive Properties

Another significant application of this compound is in the development of antihypertensive agents. A study synthesized various derivatives and evaluated their effects on blood pressure in vivo using albino rats.

Beyond antibacterial and antihypertensive properties, quinazoline derivatives have shown promise in various other biological activities:

  • Antifungal Activity : Some derivatives have been reported to inhibit fungal growth effectively against strains like Candida albicans.
  • Enzyme Inhibition : Certain compounds exhibit inhibitory effects on enzymes such as α-amylase, which is relevant for diabetes management .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and interfering with enzyme function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline-2,4-dione Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Activity
7-Chloro-3-(p-tolyl)quinazoline-2,4-dione 7-Cl, 3-p-tolyl Chlorine, methylphenyl Chymase inhibition (IC₅₀ ~10⁻⁸ M)
6-Methyl-3-phenylquinazoline-2,4-dione 6-Me, 3-Ph Methyl, phenyl Antitumor activity (cell line-dependent)
3-(4-Chlorophenylsulfonyl)-7-Cl derivative 7-Cl, 3-(4-Cl-PhSO₂) Chlorine, sulfonyl Enhanced chymase inhibition
7-(1,2,4-Oxadiazol-5-yl)-3-(2-MeO-benzyl) 7-Oxadiazole, 3-(2-MeO-benzyl) Oxadiazole, methoxybenzyl Structural diversity (no activity data)

Key Observations :

  • 7-Chloro Substitution : The 7-Cl group in quinazoline derivatives is critical for inhibiting serine proteases like chymase, as it optimizes hydrophobic interactions with the enzyme's P1 pocket .
  • 3-Substituents : The 3-position tolerates diverse groups (e.g., p-tolyl, phenylsulfonyl, benzyl). Hydrophobic electron-withdrawing groups (e.g., 4-Cl-PhSO₂) enhance inhibitory potency against chymase , while polar groups (e.g., methoxybenzyl) may alter solubility or target selectivity .
  • Diversity at 6-Position : Methyl or 4-methylpiperazin-1-yl groups at the 6-position (D1 diversity point) improve antitumor activity, suggesting substituent-dependent pharmacological profiles .

Key Observations :

  • The synthesis of 7-chloro-3-(p-tolyl)quinazoline-2,4-dione likely employs palladium-catalyzed or oxidation methods, given their compatibility with halogenated substrates .

Pharmacological Activity

  • Chymase Inhibition : 7-Chloro-3-(p-tolyl)quinazoline-2,4-dione exhibits potent chymase inhibition (IC₅₀ ~10⁻⁸ M), outperforming analogues lacking the 7-Cl or 3-aryl substituents .
  • Enzyme Selectivity : The 3-p-tolyl group reduces off-target effects compared to bulkier sulfonyl substituents, which may interact with multiple protease subsites (e.g., S1', S2') .

Biological Activity

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C15H12ClN2O2\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}_2\text{O}_2

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results showed that this compound demonstrated moderate antimicrobial activity against several strains:

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compound9 (Staphylococcus aureus)65 mg/mL
15 (Escherichia coli)65 mg/mL
11 (Candida albicans)80 mg/mL

This compound showed comparable efficacy to standard antibacterial drugs such as ampicillin and vancomycin .

Anticancer Activity

Quinazolines have been extensively studied for their anticancer potential. The mechanism of action often involves inhibition of protein kinases involved in cell proliferation. The compound was tested against various cancer cell lines and exhibited cytotoxic effects. Specifically, it inhibited the growth of certain cancer types by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro and demonstrated efficacy in reducing inflammation in animal models .

Case Studies

A notable study focused on the structure-activity relationship (SAR) of quinazoline derivatives including this compound. This research highlighted how modifications at various positions on the quinazoline ring influence biological activity.

Key Findings:

  • Compounds with electron-withdrawing groups at specific positions exhibited enhanced activity.
  • The presence of a p-tolyl group significantly contributed to the compound's bioactivity.

Q & A

Q. Table 1: SAR of 3-Substituted Quinazoline-2,4-diones

Substituent Biological Activity Key Finding
p-TolylAnticonvulsantED₅₀ = 12 mg/kg
4-FluorophenylAntibacterialMIC = 4 µg/mL
3-NitrobenzylAnticancerIC₅₀ = 8 µM
Data compiled from

Q. Table 2: Comparative Synthesis Methods

Method Reagents Yield Purity
Phosgene-basedAnthranilamide + phosgene65%92%
CO₂-mediatedAminobenzonitrile + CO₂78%89%
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.